N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide
Description
N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide (CAS: 959551-01-0) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in the diazaspiro core. Its molecular formula is C₁₃H₂₅N₃O (MW: 239.36 g/mol), and it contains an isopropyl group at the 3-position and a carboxamide functional group . This compound is commercially available for research purposes and is likely used as a building block in medicinal chemistry or biochemical studies due to its spirocyclic framework, which can enhance conformational rigidity and binding specificity.
Properties
IUPAC Name |
N-propan-2-yl-3,9-diazaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(2)15-12(17)16-9-5-13(6-10-16)3-7-14-8-4-13/h11,14H,3-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJUXPFPBSAAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2(CCNCC2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide typically involves the formation of the spirocyclic framework followed by the introduction of the isopropyl and carboxamide groups. One common synthetic route includes the reaction of a suitable diazaspiro precursor with isopropylamine and a carboxylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, alkylating agents such as methyl iodide, and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide has been identified as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR). This interaction is crucial for modulating neurotransmission in the central nervous system, suggesting its potential use in treating neurological disorders such as epilepsy, anxiety, and depression.
Case Study: GABAAR Modulation
Research has demonstrated that compounds with similar diazaspiro structures exhibit significant binding affinity to GABAARs, which can lead to altered neurotransmitter release patterns. This property positions this compound as a candidate for further therapeutic exploration in neuropharmacology.
The compound has shown promise in biological studies for its potential interactions with various enzymes and receptors beyond GABAARs. Its unique structural features allow it to participate in diverse biochemical pathways.
Example Applications:
- Pain Management: Investigations into its analgesic properties are ongoing, with preliminary results indicating effectiveness in pain modulation.
- Psychotic Disorders: Its potential role in modulating neurotransmitter systems makes it a candidate for research into treatments for psychotic disorders.
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of specialty chemicals and materials due to its unique reactivity profile.
Synthesis and Production Methods
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic framework.
- Introduction of the isopropyl group using isopropylamine.
- Carboxylation using suitable carboxylating agents under controlled conditions.
Industrial Production Techniques:
Large-scale production may employ batch or continuous flow processes to optimize yield and purity while minimizing costs. Automation and advanced purification techniques ensure high-quality output .
Mechanism of Action
The mechanism of action of N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been reported to act as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in modulating neurotransmission in the central nervous system . The compound’s binding to GABAAR inhibits the receptor’s activity, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide and its intermediates?
- Methodology : Use tert-butyl ester or Boc-protected intermediates to stabilize the spirocyclic core during synthesis. For example, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) can serve as a precursor, with deprotection under acidic conditions (e.g., TFA) to yield the free amine for further functionalization .
- Key Challenges : Ensure regioselectivity during isopropyl carboxamide introduction to avoid side reactions. Monitor reaction progress via LC-MS or H NMR for intermediate validation.
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodology : Employ X-ray crystallography to resolve the three-dimensional conformation. Use SHELXL for refinement, leveraging its robustness for small-molecule structures . Pair with C NMR to verify spiro junction symmetry (e.g., distinct carbon environments at positions 3 and 9) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology : Prioritize receptor-binding assays (e.g., µ-opioid or σ1 receptors) based on structural analogs like 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Use radioligand displacement assays (e.g., H-DAMGO for µ-opioid) with HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for analogs?
- Methodology : Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst load). For spiro ring closure, test microwave-assisted synthesis to reduce reaction time. Validate purity via HPLC-MS and compare yields across batches .
Q. What computational tools can predict the conformational flexibility of the spirocyclic core?
- Methodology : Use density functional theory (DFT) to model puckering amplitudes and pseudorotation barriers. Reference Cremer-Pople coordinates for quantifying nonplanar ring distortions . Pair with molecular dynamics (MD) simulations in explicit solvent to assess stability under physiological conditions.
Q. How to resolve contradictions in bioactivity data across different in vivo pain models?
- Methodology : Conduct pharmacokinetic profiling (e.g., plasma half-life, brain penetration) to correlate exposure with efficacy. For example, ELN441958 (a structurally related B1 receptor antagonist) showed species-dependent potency due to metabolic instability; address this via metabolic stability assays (e.g., liver microsomes) .
Q. What strategies mitigate off-target effects in receptor selectivity studies?
- Methodology : Perform counter-screening against related GPCRs (e.g., δ-opioid, NMDA receptors). Use functional assays (e.g., cAMP accumulation, calcium flux) to distinguish agonist vs. antagonist activity. Structural analogs like EST73502 achieved dual µ-opioid/σ1 activity via rational substituent modifications; apply similar structure-activity relationship (SAR) principles .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
